N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide
Description
N-butyl-2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-methylacetamide is a synthetic compound featuring a pyrazine core substituted with a sulfanyl-linked acetamide moiety and a 2,3-dimethylphenylpiperazine group. This structure combines elements critical for receptor targeting: the piperazine ring (common in neurotransmitter ligands) and the pyrazine-sulfanyl-acetamide scaffold, which enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
N-butyl-2-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5OS/c1-5-6-12-26(4)21(29)17-30-23-22(24-10-11-25-23)28-15-13-27(14-16-28)20-9-7-8-18(2)19(20)3/h7-11H,5-6,12-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJWEPQWOSPTLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CSC1=NC=CN=C1N2CCN(CC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The tertiary acetamide group undergoes hydrolysis under acidic or basic conditions.
Key Findings :
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Hydrolysis rates depend on steric hindrance from the N-butyl and N-methyl groups, which slow reaction kinetics compared to simpler acetamides.
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The thiol product is prone to oxidation, necessitating inert atmospheres during isolation.
Oxidation of the Sulfanyl (Thioether) Linker
The sulfur atom in the sulfanyl group is susceptible to oxidation:
Key Findings :
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Sulfoxide formation is reversible under reducing conditions (e.g., Na₂S₂O₄) .
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Overoxidation to sulfone disrupts the molecule’s π-stacking capacity with aromatic systems .
Electrophilic Substitution on the Pyrazine Ring
The electron-deficient pyrazine ring undergoes electrophilic substitution under controlled conditions:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | C-5 | 5-Nitro-pyrazine derivative | 45–50% |
| Sulfonation | SO₃/H₂SO₄, 100°C | C-5 | 5-Sulfo-pyrazine derivative | 30–35% |
| Halogenation | Cl₂, FeCl₃, 40°C | C-5 | 5-Chloro-pyrazine derivative | 60–65% |
Key Findings :
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Substitution occurs preferentially at the C-5 position due to reduced steric hindrance and electronic activation by the adjacent sulfur atom .
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Nitrated derivatives exhibit enhanced hydrogen-bonding capacity with biological targets .
Functionalization of the Piperazine Moiety
The 4-(2,3-dimethylphenyl)piperazine group participates in alkylation and acylation:
Key Findings :
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Quaternary ammonium salts show improved bioavailability in pharmacokinetic studies .
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Acetylated derivatives exhibit reduced binding affinity to σ receptors compared to parent compounds .
Metal Coordination Chemistry
The pyrazine-sulfanyl-acetamide framework acts as a polydentate ligand:
Key Findings :
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Cu(II) complexes demonstrate notable activity against Staphylococcus aureus (MIC = 8 µg/mL) .
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Zn(II) coordination disrupts the compound’s ability to inhibit serine proteases .
Photochemical Reactions
UV irradiation induces homolytic cleavage of the C–S bond:
| Condition | Wavelength | Products | Mechanism |
|---|---|---|---|
| UV (254 nm) | 6 hrs | Pyrazinyl radical + Thiyl radical | Homolytic bond cleavage |
| UV (365 nm) + TiO₂ | 3 hrs | CO₂, H₂O, NH₃ | Photocatalytic mineralization |
Key Findings :
Comparison with Similar Compounds
Table 1: Piperazine-Substituted Analogues
*Estimated based on structural similarity.
Sulfanyl-Acetamide Derivatives
The sulfanyl linkage in the target compound is shared with 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide (), which features an oxadiazole-diphenylmethyl group. This compound (C21H17N5O2S, MW: 427.45 g/mol) has a melting point of 190–193°C and demonstrates robust hydrogen-bonding capacity due to the oxadiazole ring . In contrast, the target compound’s N-butyl-N-methylacetamide chain likely improves membrane permeability due to increased hydrophobicity.
Table 2: Sulfanyl-Acetamide Derivatives
Pyrazine vs. Quinazoline Cores
The target compound’s pyrazine core differs from quinazoline-based derivatives (), such as 2-(pyrazin-2-yl)quinazolin-4(3H)-one . Quinazolines generally exhibit planar aromatic systems, favoring π-π stacking interactions, whereas pyrazine’s smaller heterocycle may enhance solubility and kinetic flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
